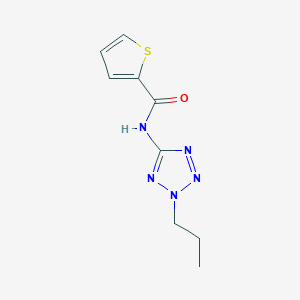![molecular formula C18H22N2O2 B3448780 N-[2-(4-morpholinyl)ethyl]-2-(1-naphthyl)acetamide](/img/structure/B3448780.png)
N-[2-(4-morpholinyl)ethyl]-2-(1-naphthyl)acetamide
Descripción general
Descripción
N-[2-(4-morpholinyl)ethyl]-2-(1-naphthyl)acetamide, commonly known as N-(1-naphthyl) ethylenediamine dihydrochloride (NEDD), is a synthetic compound that has been used in scientific research for its various biochemical and physiological effects. NEDD is a potent inhibitor of poly(ADP-ribose) polymerase (PARP), an enzyme that plays a crucial role in DNA repair.
Mecanismo De Acción
N-[2-(4-morpholinyl)ethyl]-2-(1-naphthyl)acetamide inhibits PARP by binding to its catalytic domain. PARP is an enzyme that plays a crucial role in DNA repair, and its inhibition leads to the accumulation of DNA damage and cell death. N-[2-(4-morpholinyl)ethyl]-2-(1-naphthyl)acetamide has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-1β.
Biochemical and Physiological Effects
N-[2-(4-morpholinyl)ethyl]-2-(1-naphthyl)acetamide has various biochemical and physiological effects, including inhibition of PARP, reduction of oxidative stress and inflammation, and enhancement of chemotherapy and radiotherapy. PARP inhibition leads to the accumulation of DNA damage and cell death, which is useful in cancer treatment. N-[2-(4-morpholinyl)ethyl]-2-(1-naphthyl)acetamide has also been shown to reduce oxidative stress and inflammation, which are implicated in many diseases, including neurodegenerative diseases. Furthermore, N-[2-(4-morpholinyl)ethyl]-2-(1-naphthyl)acetamide has been shown to enhance the efficacy of chemotherapy and radiotherapy by inhibiting PARP, which can lead to the development of more effective cancer treatments.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[2-(4-morpholinyl)ethyl]-2-(1-naphthyl)acetamide has several advantages for lab experiments, including its potency and specificity for PARP inhibition. N-[2-(4-morpholinyl)ethyl]-2-(1-naphthyl)acetamide is also relatively easy to synthesize and purify. However, one limitation of N-[2-(4-morpholinyl)ethyl]-2-(1-naphthyl)acetamide is its solubility in water, which can make it challenging to use in some experiments. Additionally, N-[2-(4-morpholinyl)ethyl]-2-(1-naphthyl)acetamide has not been extensively studied in vivo, so its effects in whole organisms are not well understood.
Direcciones Futuras
For research on N-[2-(4-morpholinyl)ethyl]-2-(1-naphthyl)acetamide include the development of more potent and selective PARP inhibitors, investigation of N-[2-(4-morpholinyl)ethyl]-2-(1-naphthyl)acetamide's effects in vivo, and the development of more effective formulations of N-[2-(4-morpholinyl)ethyl]-2-(1-naphthyl)acetamide.
Aplicaciones Científicas De Investigación
N-[2-(4-morpholinyl)ethyl]-2-(1-naphthyl)acetamide has been used in various scientific research applications, including cancer research, neuroprotection, and inflammation. In cancer research, N-[2-(4-morpholinyl)ethyl]-2-(1-naphthyl)acetamide has been shown to enhance the efficacy of chemotherapy and radiotherapy by inhibiting PARP, which leads to DNA damage and cell death. N-[2-(4-morpholinyl)ethyl]-2-(1-naphthyl)acetamide has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Inflammation is a key factor in many diseases, including neurodegenerative diseases, and N-[2-(4-morpholinyl)ethyl]-2-(1-naphthyl)acetamide has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Propiedades
IUPAC Name |
N-(2-morpholin-4-ylethyl)-2-naphthalen-1-ylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c21-18(19-8-9-20-10-12-22-13-11-20)14-16-6-3-5-15-4-1-2-7-17(15)16/h1-7H,8-14H2,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZVGSKFYKDDVFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=O)CC2=CC=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-morpholin-4-ylethyl)-2-naphthalen-1-ylacetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]thio}-N-ethyl-N-phenylacetamide](/img/structure/B3448706.png)
![2-({[4-(acetylamino)phenyl]sulfonyl}amino)-N-(2-furylmethyl)benzamide](/img/structure/B3448709.png)
![N-[2-(3,4-Dihydro-1H-isoquinolin-2-yl)-2-oxo-ethyl]-N-(3-trifluoromethyl-phenyl)-methanesulfonamide](/img/structure/B3448715.png)
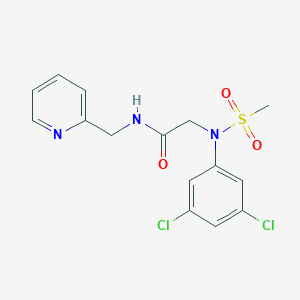
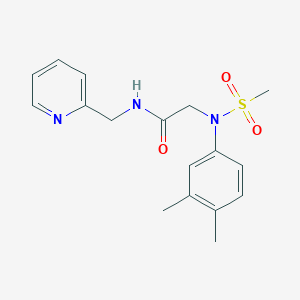

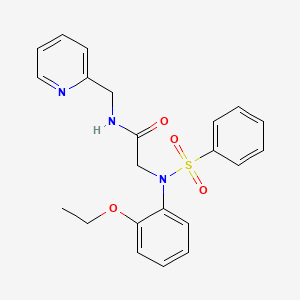
![N-(2-ethoxyphenyl)-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}methanesulfonamide](/img/structure/B3448757.png)
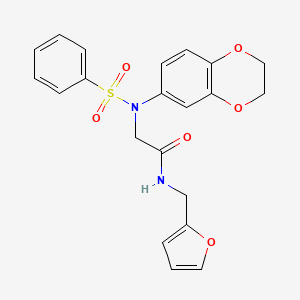
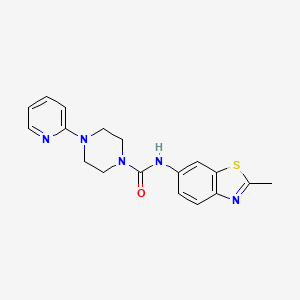
![2-(1-naphthyl)-N-{5-[2-(1-piperidinyl)ethyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B3448788.png)
![N-[3-chloro-4-(4-morpholinyl)phenyl]-2-(1-naphthyl)acetamide](/img/structure/B3448795.png)
![N-{4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}-2-(1-naphthyl)acetamide](/img/structure/B3448798.png)
